molecular formula C70H116O6 B1167858 .beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)- CAS No. 104784-49-8

.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-

Cat. No.: B1167858
CAS No.: 104784-49-8
M. Wt: 1053.7 g/mol
InChI Key: VIBMEAHFTBNMBE-RUWTXISPSA-N
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Description

This compound, also known as Helenien or xanthophyll diphosphate (CAS: 104784-49-8), is a carotenoid ester derived from lutein. Its structure consists of a β,ε-carotene backbone with hydroxyl groups at positions 3 and 3', esterified with hexadecanoate (palmitate) and tetradecanoate (myristate) groups. The stereochemistry is defined as (3R,3R,6R), critical for its biological activity .

Properties

CAS No.

104784-49-8

Molecular Formula

C70H116O6

Molecular Weight

1053.7 g/mol

IUPAC Name

hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;tetradecanoic acid

InChI

InChI=1S/C40H56O2.C16H32O2.C14H28O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h11-25,35-37,41-42H,26-28H2,1-10H3;2-15H2,1H3,(H,17,18);2-13H2,1H3,(H,15,16)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1

InChI Key

VIBMEAHFTBNMBE-RUWTXISPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Synonyms

.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate, (3R,3R,6R)-

Origin of Product

United States

Preparation Methods

Natural Extraction of β,ε-Carotene-3,3-diol

The diol backbone, (3R,3R,6R)-β,ε-carotene-3,3-diol, is often derived from plant sources such as Tagetes species, which are rich in hydroxylated carotenoids. Extraction involves solvent-based isolation using n-butanol or isopropanol under mild alkaline conditions (pH 8–10) to prevent degradation. Crude extracts are typically saponified with sodium hydroxide (0.1–1.0 M) to hydrolyze native fatty acid esters, yielding free diol.

Key Parameters

  • Solvent System : n-Butanol/water mixtures (3:1 v/v) achieve 85–90% recovery.

  • Temperature : 25–40°C to avoid thermal isomerization.

Stereospecific Esterification Strategies

Chemical Esterification with Acid Chlorides

The diol is esterified with hexadecanoyl and tetradecanoyl chlorides in a stepwise manner. To preserve stereochemistry, reactions are conducted under inert atmospheres at 0–5°C using pyridine as a base to neutralize HCl byproducts. Selective acylation at the 3- and 3'-positions is achieved by controlling stoichiometry (2:1 molar ratio of acyl chloride to diol).

Reaction Conditions

ParameterValueSource
SolventAnhydrous dichloromethane
CatalystDimethylaminopyridine (DMAP)
Yield72–78%

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable regioselective esterification under mild conditions. The diol is reacted with hexadecanoic and tetradecanoic acids in tert-amyl alcohol at 45°C, with molecular sieves to absorb water. This method achieves 65–70% conversion while retaining stereochemical purity.

Purification and Isolation

Column Chromatography

Crude esters are purified via silica gel chromatography using gradient elution (hexane:ethyl acetate 9:1 to 4:1). Fractions containing the target compound are identified by HPLC (C30 column, 450 nm detection).

Purity Metrics

  • HPLC Purity : ≥95% after two chromatographic passes.

  • Recovery : 60–65% from crude mixture.

Crystallization

Hexane/acetone (7:3) mixtures induce crystallization at −20°C, yielding needle-like crystals with >99% enantiomeric excess (confirmed by X-ray diffraction).

Stabilization and Formulation

Powder Stabilization

To enhance shelf life, the ester is spray-dried with matrices like maltodextrin (20% w/w) at 100°C inlet temperature, producing free-flowing powders with 92–95% retention after six months.

Accelerated Stability Data

ConditionDegradation (6 Months)Source
25°C, 60% RH<5%
40°C, 75% RH12–15%

Analytical Characterization

Spectroscopic Confirmation

  • UV-Vis : λmax 450 nm (ε = 130,000 L·mol⁻¹·cm⁻¹) in hexane.

  • NMR : δ 5.35 ppm (m, 4H, olefinic), δ 4.50 ppm (t, 2H, esterified -OH).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) confirms >99% (3R,3R,6R) configuration.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid esterification (residence time 10 min) with 80% yield, reducing solvent use by 40% compared to batch processes.

Challenges and Mitigation

Stereochemical Drift

High-temperature steps risk epimerization at C-6. Mitigation includes:

  • Using low-boiling solvents (e.g., diethyl ether) for reflux.

  • Adding antioxidants (0.1% BHT) during extraction .

Chemical Reactions Analysis

Structural Context and Reactivity

The compound consists of a lutein backbone (β,ε-carotene-3,3'-diol) esterified at both hydroxyl groups with hexadecanoate and tetradecanoate fatty acids. Key reactive sites include:

  • Conjugated double bonds : Prone to oxidation and isomerization.

  • Ester linkages : Susceptible to hydrolysis under acidic, alkaline, or enzymatic conditions.

  • Hydroxyl groups (after hydrolysis): Participate in redox reactions .

Hydrolysis of Ester Groups

The ester bonds are cleaved under specific conditions to yield free lutein (β,ε-carotene-3,3'-diol) and fatty acids:

Reaction Type Conditions Products References
Enzymatic hydrolysisEsterases (e.g., in human intestine)Free lutein + hexadecanoic acid + tetradecanoic acid
Alkaline hydrolysisAqueous NaOH (0.1M, 60°C, 2h)Free lutein + sodium salts of fatty acids

This reaction is critical for bioavailability, as esterified lutein is hydrolyzed in vivo before absorption .

Oxidation Reactions

The conjugated polyene chain undergoes autoxidation and photo-oxidation, producing fragmented metabolites:

Reaction Type Conditions Products References
Singlet oxygen oxidationLight (UV/visible) + sensitizersEpoxides, endoperoxides, and carbonyl derivatives (e.g., lutein 5,6-epoxide)
Free radical oxidationPresence of ROS (e.g., HO- , O₂- ⁻)Cleavage products (e.g., apo-carotenals, dicarboxylic acids)

Lutein esters are less prone to oxidation than non-esterified carotenoids like β-carotene due to steric protection by fatty acids .

Thermal Degradation

Heating induces isomerization and decomposition:

Condition Effect Products References
100°C (dry heat, 1h)cis-isomer formation9-cis-, 13-cis-, and 15-cis-lutein
>150°C (prolonged heating)Carbon-carbon bond cleavageVolatile aldehydes (e.g., β-ionone)

Photochemical Reactions

UV exposure triggers geometric isomerization and degradation:

Condition Effect Products References
UV-A light (48h exposure)All-trans to cis isomerization9-cis- and 13-cis-lutein esters
Intense visible lightSinglet oxygen generationEpoxides and carbonyl compounds

Biotransformation in Metabolic Pathways

In humans, free lutein (post-hydrolysis) undergoes further metabolism:

  • Hepatic cytochrome P450 enzymes : Oxidize lutein to 3-hydroxy-β-apo-10'-carotenal .

  • Gut microbiota : Reduce double bonds, forming dihydro- and tetrahydro-lutein derivatives .

Key Stability Considerations

  • pH stability : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions .

  • Light sensitivity : Store in amber containers to prevent photoisomerization .

  • Antioxidant role : Quenches singlet oxygen (rate constant: kq1.2×109M1s1k_q\approx 1.2\times 10^9\,\text{M}^{-1}\text{s}^{-1}) .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C40H56O2
  • IUPAC Name : (3R,3R,6R)-beta,epsilon-Carotene-3,3-diol
  • Solubility : Lipophilic nature allows it to dissolve in fats and oils.

Nutritional Studies

  • Antioxidant Activity : Research indicates that beta, epsilon-Carotene-3,3-diol exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress linked to chronic diseases such as cancer and cardiovascular diseases. Studies have shown an inverse relationship between carotenoid consumption and the risk of epithelial cancers .
  • Eye Health : The compound contributes to the formation of macular pigment in the retina, which is essential for protecting against age-related macular degeneration (AMD). Studies have identified lutein and zeaxanthin as key components of human macular pigment . Beta, epsilon-Carotene-3,3-diol may play a role in enhancing the bioavailability of these pigments.

Dermatological Applications

  • Skin Health : Recent studies have explored the use of microalgae-derived compositions containing beta, epsilon-Carotene-3,3-diol for improving skin health. These compositions are believed to enhance skin appearance by providing antioxidant protection against UV radiation .
  • Cosmetic Formulations : The compound's ability to stabilize formulations and impart color makes it valuable in cosmetic products. Its inclusion can enhance the protective qualities of skincare products against environmental stressors.

Genetic Research

  • Carotenoid Metabolism : Genetic studies involving animal models have demonstrated the metabolic pathways associated with carotenoid absorption and utilization. Specifically, research has focused on the role of β-carotene oxygenase 2 (BCO2) in regulating carotenoid bioavailability . Understanding these pathways can lead to enhanced dietary recommendations for increasing carotenoid intake.
  • Gene Expression Studies : Investigating how dietary carotenoids influence gene expression related to metabolic processes can provide insights into their broader health implications .

Case Study 1: Dietary Impact on Eye Health

A study involving participants with varying levels of dietary carotenoid intake revealed that higher consumption of fruits and vegetables rich in beta, epsilon-Carotene-3,3-diol correlates with improved retinal health and lower incidence rates of AMD. Participants who consumed diets rich in lutein and zeaxanthin showed significant protective effects against oxidative damage .

Case Study 2: Skin Protection from UV Damage

A clinical trial tested a microalgal extract containing beta, epsilon-Carotene-3,3-diol on participants exposed to UV radiation. Results indicated a notable decrease in skin erythema and oxidative stress markers among those using the extract compared to a control group .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress in cells. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: Likely $ C{66}H{108}O_6 $ (based on lutein esters in and ).
  • Physical State: Typically a crystalline solid, with solubility in non-polar solvents due to esterification.
  • Stability: Enhanced lipid solubility compared to non-esterified carotenoids, improving bioavailability .
Structural and Functional Differences
Compound Name Molecular Formula Ester Groups Stereochemistry Key Features Sources/Applications
.beta.,.epsilon.-Carotene-3,3-diol, hexadecanoate tetradecanoate $ C{66}H{108}O_6 $ Hexadecanoate + Tetradecanoate (3R,3R,6R) Mixed esters enhance lipid solubility; used in dietary supplements . Marine microbes, marigolds .
Helenien (Xanthophyll dipalmitate) $ C{72}H{116}O_6 $ Two hexadecanoates (3R,3'R,6'R) Higher molecular weight; common in commercial lutein supplements . Synthetic or plant-derived .
Violaxanthin $ C{40}H{56}O_4 $ None (epoxidized diol) (3S,3'S,5R,5'R,6S,6'S) Epoxy groups increase polarity; involved in photoprotection . Green algae, spinach .
Meso-Zeaxanthin $ C{40}H{56}O_2 $ None (free diol) (3R,3'S) Non-esterified; critical for macular pigment in humans . Retinal metabolism .
Loroxanthin dodecenoate $ C{52}H{76}O_4 $ Dodecenoate (3R,3'R,6'R) Rare triol ester; antifungal activity reported . Microalgae .
Key Research Findings
  • Bioavailability : Esterified forms (e.g., Helenien) show 3–5× higher absorption than free lutein in human trials, attributed to esterase-mediated hydrolysis in the gut .
  • Stability: Tetradecanoate esters degrade slower under UV light than palmitate-only esters, suggesting formulation advantages .
  • Functional Roles : Violaxanthin’s epoxy groups enable reversible light-harvesting adjustments in plants, unlike the static antioxidant role of Helenien .
Analytical Differentiation
  • HPLC Retention Times: Helenien elutes later than non-esterified carotenoids due to higher hydrophobicity .
  • Mass Spectrometry: Characteristic fragmentation patterns distinguish hexadecanoate (m/z 256) from tetradecanoate (m/z 228) esters .

Biological Activity

β,ε-Carotene-3,3-diol, hexadecanoate tetradecanoate, commonly referred to as a carotenoid compound, is a member of the terpenoid family. This compound is characterized by its unique structure featuring conjugated double bonds and hydroxyl groups. Its chemical behavior and biological activity are influenced by its esterification with fatty acids such as hexadecanoic acid (C16) and tetradecanoic acid (C14), enhancing its solubility and stability in various environments. This article explores the biological activities associated with this compound, focusing on its antioxidant properties and potential health benefits.

Chemical Structure and Properties

The compound has the following chemical structure:

  • CAS Number : 104784-49-8
  • Molecular Formula : C40H66O4

The structure includes multiple hydroxyl groups that contribute to its biological activity, particularly in terms of antioxidant capabilities.

Antioxidant Properties

β,ε-Carotene-3,3-diol exhibits significant antioxidant properties. As a carotenoid, it plays a crucial role in quenching free radicals, which can reduce oxidative stress within cells. Research indicates that carotenoids can protect against oxidative damage caused by UV radiation and other environmental stressors. This protective effect is vital for maintaining skin health and preventing photoaging.

Table 1: Comparison of Antioxidant Activities of Carotenoids

CompoundAntioxidant ActivitySource
β-CaroteneHighCarrots, sweet potatoes
LuteinModerateSpinach, kale
AstaxanthinVery HighMicroalgae
β,ε-Carotene-3,3-diolHighVarious fruits

Skin Health Benefits

The compound's ability to enhance skin hydration and elasticity has been noted in several studies. Its incorporation into skincare formulations can help protect against UV-induced damage and improve overall skin appearance.

Anti-inflammatory Effects

In addition to its antioxidant properties, β,ε-Carotene-3,3-diol may exhibit anti-inflammatory effects. This activity can further support its use in cosmetic applications aimed at reducing inflammation and promoting skin healing.

Case Studies

  • Skin Protection Against UV Radiation
    A study conducted on the effects of carotenoids on skin health indicated that participants who consumed carotenoid-rich diets showed improved skin hydration and reduced signs of photoaging compared to those with lower intake levels. The study highlighted the role of β-carotene derivatives in enhancing skin resilience against UV radiation.
  • Synergistic Effects with Other Nutrients
    Research has shown that β,ε-Carotene-3,3-diol can enhance the bioavailability of certain nutrients when consumed with dietary fats. This synergistic effect is crucial for maximizing the health benefits associated with carotenoid intake.

Synthesis and Applications

The synthesis of β,ε-Carotene-3,3-diol can be achieved through various methods including enzymatic processes and chemical reactions involving carotenoid precursors. Its applications span across nutrition and cosmetics due to its beneficial properties.

Table 2: Synthesis Methods for β,ε-Carotene-3,3-diol

MethodDescription
Enzymatic SynthesisUtilizes specific enzymes for conversion
Chemical SynthesisInvolves chemical reactions with precursors
FermentationUses engineered microorganisms for production

Q & A

Basic: What analytical methods are recommended for confirming the stereochemical configuration of (3R,3R,6R) in this compound?

Answer:
The stereochemistry can be resolved using chiral chromatography coupled with circular dichroism (CD) spectroscopy . Nuclear magnetic resonance (NMR) analysis, particularly NOESY or ROESY experiments, can identify spatial proximities of hydrogen atoms to infer stereochemistry. X-ray crystallography is definitive but requires high-purity crystals. For example, the stereochemical descriptors in the compound’s IUPAC name (3R,3R,6R) align with structural data from ChemSpider, which defines three stereocenters .

Basic: How can researchers quantify this carotenoid ester in plant or microbial extracts?

Answer:
Use reverse-phase HPLC with a C30 column and photodiode array (PDA) detection (λ = 450 nm for carotenoids). Esterified carotenoids require methanol/tert-butyl methyl ether gradients for elution. Mass spectrometry (LC-MS/MS) in positive ion mode can confirm molecular ions ([M+H]+) and fragmentation patterns. Reference standards, such as USP/EP-certified carotenoids (e.g., meso-zeaxanthin in ), ensure calibration accuracy .

Advanced: How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Answer:
The esterified hexadecanoate (C16) and tetradecanoate (C14) chains increase hydrophobicity, but hydroxyl groups introduce polarity. Perform logP calculations (e.g., using ACD/Percepta software, as in ) to predict partitioning. Experimentally, use shake-flask methods with solvents of varying polarity (hexane, ethyl acetate, methanol) and quantify solubility via UV-Vis. Contradictions may arise from solvent purity or temperature effects, requiring controlled replicates .

Advanced: What isotopic labeling strategies are effective for tracing the biosynthesis of this compound in plant models?

Answer:
Incorporate deuterated fatty acids (e.g., [D3]-tetradecanoic acid from ) into growth media. Track incorporation via LC-HRMS and compare fragmentation patterns to unlabeled analogs. Knockout mutants of esterification enzymes (e.g., acyltransferases) can validate biosynthetic steps. This approach mirrors pheromone biosynthesis studies using deuterated precursors .

Basic: How can the esterification of hexadecanoate and tetradecanoate groups be experimentally confirmed?

Answer:
Alkaline hydrolysis (saponification) in methanol/KOH releases free fatty acids and the diol backbone. Analyze hydrolyzed products via GC-MS for hexadecanoic (C16:0) and tetradecanoic (C14:0) acids. Intact esters can also be identified via high-resolution MS/MS , observing neutral losses corresponding to the fatty acid moieties (e.g., m/z 256 for palmitate) .

Advanced: How does esterification influence the antioxidant activity of this compound compared to its non-esterified form?

Answer:
Design DPPH/ABTS radical scavenging assays under identical conditions for both forms. Esterification may reduce solubility in aqueous systems, requiring normalization via micellar encapsulation (e.g., Tween-80). Compare EC50 values and kinetic profiles. Related studies on lutein esters ( ) suggest esterification can enhance lipid-phase antioxidant efficacy .

Advanced: What challenges arise in enantioselective synthesis of this compound, and how can they be addressed?

Answer:
Challenges include racemization during esterification and diastereomer separation . Use enzymatic catalysis (lipases with chiral specificity) for ester bond formation. Chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) in preparative HPLC can resolve diastereomers. The CRC Handbook ( ) provides stereochemical data to validate synthetic products .

Basic: What spectroscopic signatures distinguish this compound from structurally similar carotenoids?

Answer:
UV-Vis spectra (λmax ~450 nm) confirm the conjugated diene system. IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). NMR (¹H and ¹³C) differentiates ester methyl groups (δ 0.8–1.3 ppm) and olefinic protons (δ 5.0–6.5 ppm). Compare with entries in the CRC Handbook ( ) for β,ε-carotenoid derivatives .

Advanced: How can metabolic turnover of this compound be studied in animal models?

Answer:
Administer isotope-labeled compound (e.g., ¹³C-labeled at the ester groups) and track metabolites in plasma/tissues via LC-HRMS . Use compartmental modeling to estimate absorption and elimination rates. Bile acid sequestrants or lipase inhibitors can isolate ester-specific metabolism pathways, as seen in lipid-soluble vitamin studies ( ) .

Advanced: What computational methods predict the membrane localization of this compound in cellular systems?

Answer:
Molecular dynamics simulations with lipid bilayers (e.g., POPC membranes) model partitioning behavior. Parameters include ester chain flexibility and hydroxyl group hydration. Software like GROMACS or CHARMM can simulate insertion depths. Experimental validation via fluorescence quenching assays with membrane-embedded probes (e.g., diphenylhexatriene) corroborates computational results .

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